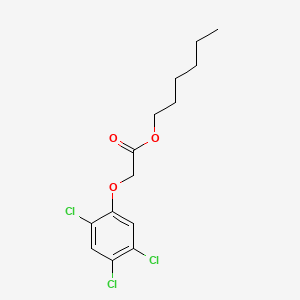

Hexyl (2,4,5-trichlorophenoxy)acetate

Description

Hexyl (2,4,5-trichlorophenoxy)acetate (CAS: 2630-13-9) is an ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide banned in agriculture due to its toxicity and environmental persistence . The hexyl ester is primarily used in industrial and scientific research, as indicated in its safety data sheet (SDS), which outlines handling precautions but lacks detailed toxicity or ecological data . Its molecular formula is inferred as C₁₄H₁₇Cl₃O₃, with a hexyl chain contributing to increased lipophilicity compared to shorter-chain esters.

Properties

CAS No. |

2630-13-9 |

|---|---|

Molecular Formula |

C14H17Cl3O3 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

hexyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C14H17Cl3O3/c1-2-3-4-5-6-19-14(18)9-20-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3 |

InChI Key |

CBFJCDXICHREJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (2,4,5-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,5-trichlorophenoxyacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of hexyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to altered growth patterns and physiological responses. The compound’s effects are mediated through its binding to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

Methyl (2,4,5-Trichlorophenoxy)Acetate

- CAS : 1928-37-6

- Formula : C₉H₇Cl₃O₃

- Molecular Weight : 269.51 g/mol

- Properties : Low water solubility due to hydrophobic chlorine substituents; soluble in organic solvents like acetone .

- Applications : Herbicidal use, targeting weeds while minimizing crop damage .

- Regulatory Status : Likely restricted due to parent acid (2,4,5-T) bans .

Butyl (2,4,5-Trichlorophenoxy)Acetate

Octyl (2,4,5-Trichlorophenoxy)Acetate

Parent Acid: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Propionic Acid Derivative: Silvex (2,4,5-TCPPA)

- CAS : 93-72-1

- Formula : C₉H₇Cl₃O₃

- Applications : Formerly used as a herbicide; banned for long persistence and toxic byproducts .

Comparative Data Table

*Inferred data based on structural analogs.

Key Findings and Implications

Toxicity Concerns : While hexyl ester toxicity data is lacking, its parent acid and analogs like Silvex are linked to dioxin contamination and chronic toxicity, justifying stringent handling .

Degradation Pathways: Chlorophenoxy esters degrade via reductive ether cleavage, but hydroxylation may yield recalcitrant metabolites . Longer-chain esters may persist longer in hydrophobic environments.

Regulatory Gaps : Esters of banned acids (e.g., 2,4,5-T) may evade strict regulations despite shared toxicological risks, highlighting the need for updated guidelines .

Biological Activity

Hexyl (2,4,5-trichlorophenoxy)acetate is an ester derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and hexanol. This compound is primarily utilized as a herbicide in agricultural applications due to its potent biological activity. Understanding its biological effects is crucial for assessing its environmental impact and potential health risks.

Chemical Structure and Properties

- Molecular Formula : C12H13Cl3O3

- Molecular Weight : Approximately 367.695 g/mol

- Chlorination Pattern : The presence of three chlorine atoms on the aromatic ring enhances its herbicidal activity and environmental persistence.

This compound functions by mimicking the natural plant hormone auxin, disrupting normal growth processes in plants. This leads to uncontrolled growth and eventual plant death. The compound's lipophilicity, due to its longer carbon chain, affects its absorption and translocation within plant systems compared to shorter-chain analogs.

Herbicidal Efficacy

This compound has shown significant herbicidal activity against a variety of broadleaf weeds. Its effectiveness is attributed to:

- Selective Action : Primarily targets dicotyledonous plants while sparing monocots.

- Application Methods : Can be applied through foliar sprays or soil incorporation.

Toxicological Findings

- Acute Toxicity : Studies indicate varying levels of acute toxicity in different species. For instance:

-

Chronic Toxicity : Long-term exposure studies have been conducted to assess chronic effects:

- In a two-year study with rats, no significant increase in tumor incidence was observed at lower doses; however, some studies indicated potential tumorigenic effects at higher concentrations .

- A case-control study suggested associations between chlorophenoxy herbicides and soft-tissue sarcomas in specific occupational groups .

- Developmental Effects : Reduced fetal body weights and increased incidences of cleft palate were noted in mice exposed to doses above 15 mg/kg body weight . In rats, teratogenic effects were observed at doses exceeding 100 mg/kg body weight.

Environmental Persistence

This compound is characterized by its environmental persistence due to the chlorinated structure which resists degradation. This raises concerns regarding bioaccumulation and long-term ecological impacts.

Occupational Exposure

A cohort study involving workers exposed to chlorophenoxy herbicides revealed no general excess mortality from cancer; however, specific cases of nasal carcinoma were reported among highly exposed individuals . These findings underscore the need for stringent safety measures in agricultural settings.

Ecotoxicological Assessments

Research has highlighted the potential for this compound to affect non-target organisms:

- Studies demonstrated that aquatic systems could be impacted by runoff containing this herbicide.

- The compound's persistence raises concerns about its effects on biodiversity in affected ecosystems.

Summary Table of Biological Activity and Toxicity

| Parameter | Value/Observation |

|---|---|

| Molecular Weight | 367.695 g/mol |

| NOEL (Rats) | 3 mg/kg body weight |

| NOEL (Dogs) | 2.4 mg/kg body weight |

| Acute Toxicity | Varies by species |

| Chronic Toxicity | No significant tumors at low doses |

| Developmental Effects | Reduced fetal weights at >15 mg/kg |

| Environmental Persistence | High due to chlorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.